molecular formula C25H30ClNO5 B001165 Clemastine fumarate CAS No. 14976-57-9

Clemastine fumarate

Cat. No. B001165
CAS RN: 14976-57-9
M. Wt: 460 g/mol
InChI Key: PMGQWSIVQFOFOQ-YKVZVUFRSA-N
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Description

Synthesis Analysis

The synthesis of clemastine fumarate has been detailed through various approaches, highlighting its complex chemical structure and the precision required in its creation. Notably, Fournier et al. (2010) achieved the first enantioselective synthesis of clemastine as its (S,S)-stereoisomer through ether formation and a strategic invertive aryl migration on lithiation, confirming the invertive nature of the rearrangement and establishing a methodological foundation for producing this antihistamine agent (Fournier et al., 2010).

Molecular Structure Analysis

The molecular structure of clemastine fumarate, characterized by its specific stereochemistry, plays a crucial role in its pharmacological effectiveness. The work by Ebnöther and Weber (1976) on synthesizing clemastine and its isomers further elucidates the importance of its molecular configuration, establishing the groundwork for understanding its interactions at the molecular level (Ebnöther & Weber, 1976).

Chemical Reactions and Properties

Clemastine fumarate's chemical reactivity and properties have been explored through its biomimetic oxidation, revealing insights into its metabolic pathways and the potential for generating metabolites. Fröhlich et al. (1996) demonstrated the reaction of clemastine fumarate with a biomimetic system, shedding light on its oxidative behavior and providing a closer understanding of its metabolism akin to that in rats (Fröhlich et al., 1996).

Physical Properties Analysis

The solubility of clemastine fumarate in supercritical carbon dioxide has been quantitatively measured, offering insights into its physical properties under various conditions. Sodeifian et al. (2021) provided detailed solubility data, crucial for pharmaceutical formulation and understanding the compound's behavior in different environments (Sodeifian et al., 2021).

Chemical Properties Analysis

Exploring the chemical properties, Choi, Jung, and Chung (1999) identified urinary metabolites of clemastine after oral administration in humans, indicating the compound's metabolic fate and its chemical transformations within the body. This study contributes to a comprehensive understanding of clemastine fumarate's pharmacokinetics and its interactions at the chemical level (Choi, Jung, & Chung, 1999).

Scientific Research Applications

  • Optic Nerve Remyelination : Clemastine fumarate has shown potential in promoting optic nerve remyelination. It reduced visual-evoked potential P100 latency by 17 msec/eye, indicating a trend for improvement in low-contrast letter acuity (Cohen & Tesar, 2017).

  • Allergic Rhinitis : It has been effective in reducing sneezing and nasal secretion in allergic rhinitis, though associated with dry mouth, nose, and throat (Gwaltney et al., 1996).

  • Antiallergic and Antipruritic Effects : As a first-generation H1-histamine receptor blocker, clemastine fumarate reduces capillary permeability, offering anti-allergic and antipruritic effects (Kabachny et al., 2021).

  • Treatment of Acute Urticaria : It is effective for treating acute urticaria, showing a lower incidence of lethargy compared to chlorphenamine maleate injection (Chen et al., 2015).

  • Antipruritic Agent in Cats : Clemastine fumarate controlled pruritus in 50% of atopic cats at a dosage of 0.68 mg/cat every twelve hours (Miller & Scott, 1994).

  • Multiple Sclerosis Treatment : It reduced latency delay by 17 ms/eye in patients with multiple sclerosis with chronic demyelinating optic neuropathy (Green et al., 2017).

  • Cardiomyocyte Protection : Clemastine fumarate alleviates hypoxia-reoxygenation injury to rat cardiomyocytes by inhibiting TLR4 expression and activating the PI3K/Akt signaling pathway (Yan et al., 2019).

  • Myocardial Ischemia-Reperfusion Injury : It can attenuate myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt signaling pathway (Yuan et al., 2020).

  • Common Cold Symptoms : Clemastine fumarate significantly reduced rhinorrhea severity and sneezing in common cold patients (Turner et al., 1997).

  • Antileishmanial Drug Candidate : It's a potential antileishmanial drug candidate due to its ability to inhibit the Leishmania Inositol Phosphorylceramide Synthase (Mina et al., 2020).

  • Allergic Pruritus in Dogs : Clemastine fumarate eliminated pruritus in dogs, with rare side effects (Miller et al., 1993).

  • Seasonal Allergic Rhinitis : It is effective in decreasing nasal resistance and relieving nasal congestion in seasonal allergic rhinitis (Thomas et al., 1977).

Safety And Hazards

Clemastine fumarate is toxic if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life . Side effects include drowsiness, dizziness, headache, constipation, stomach upset, blurred vision, trouble walking/clumsiness, or dry mouth/nose/throat .

Future Directions

Clemastine fumarate has been identified as a potential treatment for multiple sclerosis (MS) or more specifically as a drug promoting remyelination . Various preclinical and clinical researches have investigated the therapeutic potential of clemastine in neurological disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders .

properties

IUPAC Name

(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGQWSIVQFOFOQ-YKVZVUFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047785
Record name Clemastine fumarate
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Molecular Weight

460.0 g/mol
Source PubChem
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Boiling Point

154 °C at 0.02 mm Hg
Record name CLEMASTINE FUMARATE
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Solubility

Very slightly soluble in water and sparingly soluble in alcohol.
Record name CLEMASTINE FUMARATE
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Mechanism of Action

Inhibitory effects of various histamine receptor-blocking agents including antiallergic agents on metabolic activations of neutrophils were examined by measuring leukotrienes (C4, D4 and E4) formation, arachidonic acid release and superoxide generation. The stimulation of neutrophils by calcium ionophore causes the production of leukotrienes concomitantly with the release of arachidonic acid from the cells and these were effectively diminished with a variety of antihistaminic agents. Almost all the histamine H1 receptor-blocking drugs studied here showed as inhibitors of the metabolic activations of neutrophils, although the degree was dependent on the drug concentrations. The order of potency of the inhibitory effects on the arachidonic acid release were: homochlorcyclizine, clemastine, and azelastine (IC50 < 20 microM) greater than oxatomide (IC50 < 60 microM) and diphenylpyraline greater than triprolidine, meclizine, diphenhydramine (IC50 > 100 microM). The superoxide generation from neutrophils activated by phorbol 12-myristate 13-acetate was also effectively inhibited by these agents, but generally lower concentrations were required to obtain the same degrees of effects. These results indicated that some of the histamine H1 receptor-blocking drugs, such as clemastine and homochlorcyclizine, may act as inhibitors of formation of leukotrienes at the locus of inflammation.
Record name CLEMASTINE FUMARATE
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Product Name

Clemastine fumarate

Color/Form

Colorless to faintly yellow crystalline powder

CAS RN

14976-57-9, 15686-51-8
Record name Clemastine fumarate
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Record name [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate
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Melting Point

177-178 °C
Record name CLEMASTINE FUMARATE
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Citations

For This Compound
1,460
Citations
AJ Green, JM Gelfand, BA Cree, C Bevan… - The Lancet, 2017 - thelancet.com
… To our knowledge, this is the first clinical trial to establish the safety and efficacy of clemastine fumarate in patients with multiple sclerosis and to show a benefit from clemastine fumarate …
Number of citations: 403 www.thelancet.com
RB Turner, SJ Sperber, JV Sorrentino… - Clinical infectious …, 1997 - academic.oup.com
… study was to test the effectiveness of clemastine fumarate, a first-… Four hundred three subjects (202 clemastine fumarate … { SEM for the clemastine fumarate and placebo groups were not …
Number of citations: 59 academic.oup.com
J Zhu, R Ma, G Li - Biomedicine & Pharmacotherapy, 2023 - Elsevier
… Clemastine fumarate, different from anti-allergic effect as H1 … Hence, whether clemastine fumarate would make a … the potential mechanism surrounding clemastine fumarate in current …
Number of citations: 5 www.sciencedirect.com
JM Gwaltney Jr, J Park, RA Paul… - Clinical infectious …, 1996 - academic.oup.com
… We used a rhinovirus challenge model to test the therapeutic efficacyof clemastine fumarate … of another first-generation antihistamine, clemastine fumarate, in the treatment of experi…
Number of citations: 92 academic.oup.com
G Sodeifian, C Garlapati, F Razmimanesh… - Scientific Reports, 2021 - nature.com
… clemastine fumarate is not reported. Therefore, for the first time, the solubility of clemastine fumarate … ; in the first stage we determine solubility of clemastine fumarate. Since, measuring …
Number of citations: 16 www.nature.com
S Meng, X Sun, Z Juan, M Wang, R Wang… - Frontiers in …, 2021 - frontiersin.org
… This study aimed to determine whether clemastine fumarate (CLE) could attenuate MIRI by inhibiting MC degranulation. A rat ischemia and reperfusion (I/R) model was established by …
Number of citations: 9 www.frontiersin.org
X Yuan, Z Juan, R Zhang, X Sun, R Yan… - Frontiers in …, 2020 - frontiersin.org
… Our pilot studies have shown that clemastine fumarate (CLE) can protect against myocardial ischemia-reperfusion injury (MIRI) through regulation of toll like receptor 4 (TLR4). However…
Number of citations: 29 www.frontiersin.org
JGM Mina, RL Charlton, E Alpizar-Sosa… - ACS infectious …, 2020 - ACS Publications
… Clemastine fumarate broad range antileishmanial activity. Dose–response curves of clemastine fumarate … Dose–response curves of clemastine fumarate against L. donovani (C) and L. …
Number of citations: 14 pubs.acs.org
J Zhu, X Jiang, Y Chang, Y Wu, S Sun, C Wang… - International …, 2023 - Elsevier
… Clemastine fumarate, … clemastine fumarate in hTau mice, a different Alzheimer's disease model characterized by overexpression of human Tau protein. Surprisingly, clemastine fumarate …
Number of citations: 3 www.sciencedirect.com
LR Ingole - Research Journal of Pharmaceutical Dosage Forms …, 2019 - indianjournals.com
… Clemastine Fumarate and its degradation products, it was felt necessary to develop a stability –indicating method for determination of Clemastine Fumarate … of Clemastine Fumarate in …
Number of citations: 5 www.indianjournals.com

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